Dihydrotanshinone

Description

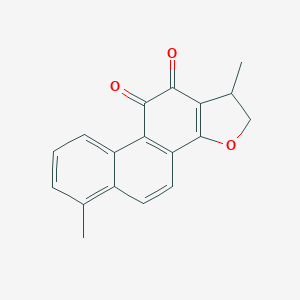

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARGZZNYNSYSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydrotanshinone I: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotanshinone I (DHTS), a lipophilic phenanthrene-quinone compound isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its potent anti-tumor activities across a spectrum of cancer types.[1][2][3] This technical document provides a comprehensive overview of the molecular mechanisms underpinning its efficacy in cancer cells. DHTS exerts its anti-neoplastic effects through a multi-pronged approach, including the induction of apoptosis and necroptosis, cell cycle arrest, and the modulation of numerous critical signaling pathways. This guide synthesizes current research to detail these mechanisms, presenting quantitative data, experimental protocols, and visual pathway diagrams to serve as a resource for oncology researchers and drug development professionals.

Core Mechanisms of Anti-Cancer Activity

This compound I combats cancer cell proliferation and survival through several interconnected mechanisms. The primary modes of action include inducing various forms of programmed cell death and halting the cell division cycle.

Induction of Programmed Cell Death

DHTS is a potent inducer of apoptosis (Type I programmed cell death) in a multitude of cancer cell lines.[3][4][5] This is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways.[5][6][7]

-

Mitochondrial (Intrinsic) Pathway: DHTS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[7] It modulates the expression of the Bcl-2 family proteins, causing a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins like BAX.[3][8] This shift culminates in the activation of initiator caspase-9 and executioner caspase-3 and -7, leading to PARP cleavage and apoptotic body formation.[9][10]

-

Extrinsic Pathway: In some contexts, DHTS has been shown to activate the extrinsic apoptotic pathway, involving the activation of caspase-8.[5]

-

Necroptosis: In gastric cancer cells, DHTS has been shown to induce necroptosis, a form of programmed necrosis.[11] This process involves the upregulation of key necroptosis-related proteins such as RIPK1, RIPK3, and MLKL.[11]

-

Ferroptosis: Recent studies indicate that DHTS can also trigger ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, in human glioma cells.[12]

Cell Cycle Arrest

DHTS effectively inhibits cancer cell proliferation by inducing cell cycle arrest at various checkpoints, preventing cells from proceeding through division.[1][13]

-

G0/G1 Phase Arrest: In hepatocellular carcinoma and esophageal squamous cell carcinoma cells, DHTS causes arrest in the G0/G1 phase.[1][14] This is achieved by downregulating the expression of key G1 phase proteins, including Cyclin D1, Cyclin E, CDK2, and CDK4, while simultaneously upregulating CDK inhibitors like p21.[1][15]

-

S and G2/M Phase Arrest: In other cancer types, such as chronic myeloid leukemia and oxaliplatin-resistant colorectal cancer, DHTS induces S phase or G2/M phase arrest.[4][8][11] The G2/M arrest in gastric cancer is associated with the downregulation of CDC25C and CDK1.[11]

Modulation of Oncogenic Signaling Pathways

DHTS exerts its anti-tumor effects by targeting multiple fundamental signaling pathways that are commonly dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a frequently activated oncogenic transcription factor. DHTS is a potent inhibitor of this pathway.[2][9][13] It suppresses the phosphorylation of STAT3 (p-STAT3), which prevents its dimerization and nuclear translocation.[2][9][13] This inhibition leads to the downregulation of STAT3 target genes involved in survival and proliferation (e.g., Bcl-2, Cyclin D1) and contributes significantly to DHTS-induced apoptosis.[14][16] This mechanism has been observed in esophageal, hepatocellular, and breast cancers.[2][9][13][17]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. DHTS has been shown to inhibit this pathway, notably in ovarian and hepatocellular carcinoma.[1][18] It can transcriptionally repress the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[18] This leads to reduced phosphorylation and activation of Akt and its downstream effector mTOR, ultimately suppressing cell proliferation and migration.[18][19][20]

Reactive Oxygen Species (ROS) and Related Pathways

A key mechanism of DHTS is the induction of intracellular ROS.[5][21] This excessive ROS accumulation creates oxidative stress, which can trigger apoptosis through various mechanisms, including mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[6][7]

-

Keap1-Nrf2 Pathway: In gallbladder and ovarian cancer, DHTS targets the Keap1-Nrf2 pathway, a primary regulator of cellular antioxidant response.[22][23] DHTS promotes the degradation of Nrf2 by enhancing its binding to Keap1, which leads to ubiquitination and subsequent proteasomal degradation.[23] This suppression of the Nrf2 antioxidant program sensitizes cancer cells to oxidative stress-induced death.[22]

Other Key Pathways

-

EGFR Pathway: In hepatocellular carcinoma, DHTS has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways.[3]

-

Wnt/β-catenin Pathway: DHTS can downregulate the expression of β-catenin, a key effector of the Wnt signaling pathway, in colorectal and papillary thyroid cancer cells.[8][24]

-

Hedgehog/Gli Pathway: In pancreatic cancer, DHTS suppresses cell proliferation and metastasis by inhibiting the Hedgehog/Gli signaling pathway.[25]

-

MAPK Pathway: DHTS can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the activation of p38 and JNK, which can contribute to both apoptosis and necroptosis.[3][11][19]

Quantitative Data Summary

The anti-proliferative activity of this compound I has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: IC50 Values of this compound I in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Duration (hr) | Reference |

| Breast Cancer | MDA-MB-468 | 2 | 24 | [26] |

| MDA-MB-231 | 1.8 | 72 | [26] | |

| 4T1 | 6.97 | Not Specified | [27] | |

| Osteosarcoma | U-2 OS | 3.83 | 24 | [15] |

| U-2 OS | 1.99 | 48 | [15] | |

| Hepatocellular Carcinoma | Huh-7 | < 3.125 | 48 | [3] |

| HepG2 | < 3.125 | 48 | [3] | |

| Gastric Cancer | AGS | 2.05 | 16 | [10] |

| Esophageal Squamous | KYSE30 | ~10-15 | 24 | [14][28] |

| Cell Carcinoma | Eca109 | ~10-15 | 24 | [14][28] |

*Approximate value interpolated from graphical data.

Table 2: Effects of this compound I on Cell Cycle Distribution and Apoptosis

| Cell Line | Concentration (µM) | Effect | Quantitative Change | Reference |

| HepG2 | 5.0 | Apoptosis | ~40% apoptotic cells | [3] |

| Huh-7 | 5.0 | Apoptosis | ~30% apoptotic cells | [3] |

| SMMC7721 | 4.0 | Cell Cycle Arrest | Accumulation in G2/M phase | [13] |

| SK-HEP-1 | 20.0 | Cell Cycle Arrest | Increase in G0/G1 phase cells | [1] |

| HCT116/OXA | 8.0 | Cell Cycle Arrest | Blocked in S and G2/M phases | [8] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of DHTS, based on methodologies reported in the cited literature.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, U-2 OS) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3][15]

-

Treatment: Treat the cells with a serial dilution of this compound I (e.g., 0, 1, 2.5, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48 hours).[3][15]

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Measurement: Measure the absorbance at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as p-STAT3, Bcl-2, or Cyclin D1.

-

Cell Lysis: Treat cells with DHTS for the specified time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][29]

-

Protein Quantification: Centrifuge the lysates at 13,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.[29][30]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3][30]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[3][30]

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[3] Incubate the membrane with a specific primary antibody (e.g., anti-p-STAT3, anti-Actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[30]

-

Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[30] Quantify band intensity relative to a loading control like β-actin or α-tubulin.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Culture and treat cells with various concentrations of DHTS for a specified duration (e.g., 48 hours).[3]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.[3][5] Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.

Conclusion

This compound I is a promising natural compound with potent and multifaceted anti-cancer activity. Its mechanism of action is complex, involving the induction of programmed cell death (apoptosis, necroptosis), induction of cell cycle arrest, and the targeted inhibition of multiple oncogenic signaling pathways, including JAK2/STAT3, PI3K/Akt/mTOR, and Keap1-Nrf2. The ability of DHTS to generate ROS appears central to many of its cytotoxic effects. The comprehensive data presented in this guide underscore the potential of this compound I as a lead compound for the development of novel cancer therapeutics. Further preclinical and clinical investigations are warranted to fully explore its therapeutic utility.

References

- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of this compound I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound I Induces Apoptosis Through Reactive Oxygen Species–Mediated Oxidative Stress in AGS Human Gastric Cancer Cells | PDF [slideshare.net]

- 6. This compound I potentiates the anti-tumor activity of cisplatin by activating ROS-mediated ER stress through targeting HSPD1 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces p53-independent but ROS-dependent apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound I inhibits human glioma cell proliferation via the activation of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]

- 14. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of this compound I in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling [mdpi.com]

- 16. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of this compound I in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The multifaceted mechanisms of this compound I in the treatment of tumors [ouci.dntb.gov.ua]

- 18. This compound I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Roles of Reactive Oxygen Species in Anticancer Therapy with Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound I inhibits ovarian tumor growth by activating oxidative stress through Keap1-mediated Nrf2 ubiquitination degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. This compound-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. This compound I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 15,16-Dihydrotanshinone I from the Functional Food Salvia miltiorrhiza Exhibits Anticancer Activity in Human HL-60 Leukemia Cells: in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Dihydrotanshinone I: A Technical Guide for Researchers

Introduction

Dihydrotanshinone I (DHTS), a lipophilic abietane (B96969) diterpene quinone isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Traditionally used in Chinese medicine for the treatment of cardiovascular diseases, amenorrhea, and other conditions, modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic potential.[1][3] This technical guide provides an in-depth overview of the core pharmacological properties of this compound I, with a focus on its anti-cancer, anti-inflammatory, cardiovascular, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-Cancer Properties

This compound I has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. Its mechanisms of action are multi-faceted, involving the modulation of several critical signaling pathways that govern cell cycle progression, apoptosis, and metastasis.

Modulation of Cell Cycle and Apoptosis

DHTS has been shown to induce cell cycle arrest, primarily at the G0/G1 or S and G2/M phases, depending on the cancer cell type.[4][5] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1, cyclin E, CDK2, and CDK4, while upregulating the expression of cyclin-dependent kinase inhibitors like p21.[6]

Apoptosis, or programmed cell death, is another key mechanism of DHTS's anti-cancer activity. It can induce apoptosis through both intrinsic and extrinsic pathways. Evidence suggests that DHTS can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases-9 and -3.[7] In some cancer models, DHTS has also been shown to activate the Fas/FasL signaling pathway, leading to the activation of caspase-8.[8]

Key Signaling Pathways in Anti-Cancer Activity

Several key signaling pathways have been identified as targets of this compound I in its anti-cancer effects:

-

PI3K/Akt/mTOR Pathway: DHTS has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and growth.[9] By downregulating the phosphorylation of Akt and mTOR, DHTS can suppress tumor growth.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, p38 MAPK, and JNK, is also modulated by DHTS. In some cancer cells, DHTS has been observed to suppress the phosphorylation of ERK1/2 and p38 MAPK.[4]

-

JAK2/STAT3 Pathway: this compound I can inhibit the JAK2/STAT3 signaling pathway, which is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. DHTS has been shown to decrease the phosphorylation of both JAK2 and STAT3, leading to reduced STAT3 nuclear translocation and target gene expression.[10][11]

-

Wnt/β-catenin Pathway: In certain cancers, such as colorectal cancer, DHTS has been found to downregulate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and drug resistance.[5]

-

Keap1-Nrf2 Pathway: In gallbladder cancer, DHTS has been shown to target the Keap1-Nrf2 signaling pathway, promoting Keap1-mediated Nrf2 degradation and inhibiting Nrf2 phosphorylation, which can lead to increased oxidative stress and apoptosis in cancer cells.[12]

Quantitative Data: Anti-Proliferative Activity of this compound I

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| SK-HEP-1 | Hepatocellular Carcinoma | Not specified | 24, 48, 72 | SRB | [4] |

| Huh-7 | Hepatocellular Carcinoma | < 3.125 | 48 | MTT | [13] |

| HepG2 | Hepatocellular Carcinoma | < 3.125 | 48 | MTT | [13] |

| SMMC7721 | Hepatocellular Carcinoma | ~8 | 24 | CCK-8 | [14] |

| HCT116/OXA | Oxaliplatin-Resistant Colorectal Cancer | ~4 | 48 | CCK-8 | [5] |

| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | MTT | [15] |

| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 | MTT | [15] |

| SHG-44 | Glioma | 50.32 ± 2.49 µg/L | 24 | Not specified | [7] |

| SHG-44 | Glioma | 42.35 ± 2.25 µg/L | 48 | Not specified | [7] |

| SHG-44 | Glioma | 31.25 ± 2.82 µg/L | 72 | Not specified | [7] |

| HL-60 | Acute Myeloid Leukemia | 1.5 µg/mL | Not specified | Not specified | [8] |

Anti-Inflammatory Properties

This compound I exhibits significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

DHTS has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various inflammatory models.[14] It also inhibits the expression of enzymes involved in inflammation, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13]

Key Signaling Pathways in Anti-Inflammatory Activity

-

TLR4-MyD88-NF-κB Pathway: A primary mechanism of DHTS's anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. DHTS has been shown to block TLR4 dimerization, which in turn prevents the recruitment of the adaptor protein MyD88 and subsequent activation of the NF-κB and MAPK signaling cascades.[13][14] This leads to reduced nuclear translocation of NF-κB p65 and decreased transcription of pro-inflammatory genes.

-

NLRP3 Inflammasome: this compound I can specifically inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[16] DHTS has been shown to suppress ASC oligomerization, a key step in inflammasome assembly.[16]

-

IRF3 Pathway: DHTS has been identified as a direct inhibitor of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon response. By binding to IRF3, DHTS can suppress the aberrant production of type I interferons and pro-inflammatory cytokines.[17]

Cardiovascular Protective Effects

The traditional use of Danshen for cardiovascular ailments is supported by modern research on this compound I, which has demonstrated several cardioprotective properties.

Mechanisms of Cardioprotection

-

Vasorelaxation: DHTS has been shown to induce vasorelaxation in coronary arteries, an effect attributed to the inhibition of Ca2+ influx in vascular smooth muscle cells.[18]

-

Protection against Ischemia-Reperfusion Injury: DHTS protects the myocardium against ischemia-reperfusion injury by reducing infarct size, improving cardiac function, and inhibiting apoptosis.[19] This protective effect is partly mediated by the inhibition of arachidonic acid ω-hydroxylase, leading to decreased production of the vasoconstrictor 20-HETE.[19]

-

Anti-atherosclerotic Effects: In animal models of atherosclerosis, DHTS has been shown to attenuate atherosclerotic plaque formation, improve serum lipid profiles, and reduce oxidative stress.[20] It can inhibit the expression of LOX-1 and NOX4, and the nuclear translocation of NF-κB in endothelial cells.[20]

-

Promotion of Lymphangiogenesis: DHTS has been found to improve cardiac function after myocardial ischemia-reperfusion injury by promoting lymphangiogenesis, which helps to reduce myocardial edema and inflammation.[21]

Neuroprotective Effects

Emerging evidence suggests that this compound I may have therapeutic potential for neurodegenerative diseases.

Mechanisms of Neuroprotection

In a mouse model of Parkinson's disease induced by MPTP, this compound I demonstrated neuroprotective effects by improving locomotor behavior and increasing the expression of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis. These effects are associated with its antioxidant properties, including the enhancement of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) activities and the reduction of malondialdehyde (MDA) levels. While direct studies on DHTS in Alzheimer's disease models are limited, related tanshinones have shown promise in reducing Aβ toxicity and oxidative stress in C. elegans models of the disease.

Other Pharmacological Activities

Beyond the major areas discussed above, this compound I has also been reported to possess other notable pharmacological properties, including:

-

Overcoming Drug Resistance: DHTS has been shown to be effective against drug-resistant cancer cells, such as oxaliplatin-resistant colorectal cancer cells and multidrug-resistant colon cancer cells.[5]

-

Antibacterial Activity: DHTS exhibits antibacterial activity against various bacteria, including drug-resistant Helicobacter pylori.

Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the pharmacological properties of this compound I.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound I (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Cell Lysis: After treatment with this compound I, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Akt, p-Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

-

Cell Treatment: Treat cells with this compound I for the desired time.

-

Cell Harvesting: Harvest the cells, including both adherent and floating cells.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound I in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer this compound I (e.g., 10-40 mg/kg) or vehicle control to the mice via intraperitoneal injection or oral gavage daily or on a specified schedule.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the experiment, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Signaling Pathway and Experimental Workflow Diagrams

This compound I in Anti-Cancer Signaling

Caption: this compound I inhibits multiple pro-survival signaling pathways in cancer cells.

This compound I in Anti-Inflammatory Signaling

Caption: this compound I suppresses inflammatory responses by targeting TLR4 and NLRP3 pathways.

Experimental Workflow for In Vitro Anti-Cancer Evaluation

Caption: A typical experimental workflow for assessing the anti-cancer effects of this compound I in vitro.

Conclusion

This compound I is a pharmacologically active natural product with significant therapeutic potential across a range of diseases, most notably cancer, inflammation, and cardiovascular disorders. Its diverse mechanisms of action, centered on the modulation of key cellular signaling pathways, make it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive summary of the current understanding of this compound I's pharmacological properties, offering a valuable resource for researchers and drug development professionals seeking to explore its therapeutic applications. Further research is warranted to fully elucidate its complex mechanisms of action, optimize its pharmacokinetic properties, and evaluate its safety and efficacy in human clinical trials.

References

- 1. This compound I improves cardiac function by promoting lymphangiogenesis after myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective role of Dihydromyricetin in Alzheimer's disease rat model associated with activating AMPK/SIRT1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound I preconditions myocardium against ischemic injury via PKM2 glutathionylation sensitive to ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cardioprotection of this compound I against myocardial ischemia-reperfusion injury via inhibition of arachidonic acid ω-hydroxylase PMID: 27580276 | MCE [medchemexpress.cn]

- 5. This compound I, a natural product, ameliorates DSS-induced experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydroisotanshinone I induced ferroptosis and apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological activities of this compound I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Triggers Porimin-Dependent Oncosis by ROS-Mediated Mitochondrial Dysfunction in Non-Small-Cell Lung Cancer - ProQuest [proquest.com]

- 15. This compound I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. frontierspartnerships.org [frontierspartnerships.org]

- 18. This compound I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway [PeerJ] [peerj.com]

- 19. Cryptotanshinone Alleviates Oxidative Stress and Reduces the Level of Abnormally Aggregated Protein in Caenorhabditis elegans AD Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound I potentiates the anti-tumor activity of cisplatin by activating ROS-mediated ER stress through targeting HSPD1 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of cryptotanshinone and 1,2-dihydrotanshinone I against MPTP induced mouse model of Parkinson’s disease [agris.fao.org]

Bioavailability and Pharmacokinetics of Dihydrotanshinone I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I (DHTS), a lipophilic abietane (B96969) diterpenoid extracted from the root of Salvia miltiorrhiza Bunge (Danshen), is a promising therapeutic agent with a wide range of pharmacological activities, including anti-cancer, cardiovascular protective, and anti-inflammatory effects. A thorough understanding of its bioavailability and pharmacokinetic profile is critical for its development as a clinical candidate. This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of this compound I, with detailed experimental protocols and an exploration of its engagement with key signaling pathways.

Pharmacokinetic Profile of this compound I

The pharmacokinetic properties of this compound I have been investigated in preclinical models, primarily in rats. The data reveals that the bioavailability of DHTS can be significantly influenced by its formulation. When administered as a pure compound, its absorption is limited. However, when administered as part of a liposoluble extract of Salvia miltiorrhiza, its plasma concentration and subsequent bioavailability are markedly increased. This suggests that other constituents within the extract may enhance the absorption or reduce the first-pass metabolism of DHTS.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound I in rats after oral administration of the pure compound versus a liposoluble extract of Salvia miltiorrhiza.

| Parameter | Pure this compound I | This compound I in Extract |

| Cmax (ng/mL) | 1.8 ± 0.5 | 13.3 ± 3.1 |

| AUC (ng·h/mL) | 10.2 ± 2.7 | 87.6 ± 21.5 |

| Tmax (h) | 1.5 ± 0.4 | 1.8 ± 0.6 |

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of pharmacokinetic studies. Below are detailed protocols for the oral administration, blood sampling, and bioanalytical quantification of this compound I in a rat model.

Animal Model and Dosing

-

Animal Species: Male Sprague-Dawley rats.

-

Weight: 200-250 g.

-

Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard chow and water.

-

Fasting: Rats should be fasted for 12 hours prior to drug administration, with continued access to water.

-

Drug Formulation:

-

Pure Compound: this compound I is suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Extract: The liposoluble extract of Salvia miltiorrhiza is similarly suspended in 0.5% CMC-Na.

-

-

Administration: The formulation is administered via oral gavage at a specified dose.

Blood Sampling

-

Route: Blood samples are collected from the jugular vein.

-

Time Points: Blood samples (approximately 0.3 mL) are collected at 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dosing.

-

Anticoagulant: Blood samples are collected into heparinized tubes.

-

Plasma Preparation: The blood samples are immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma.

-

Storage: The resulting plasma samples are stored at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS

Quantification of this compound I in plasma samples is achieved using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1]

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add a known concentration of an appropriate internal standard (e.g., another tanshinone not present in the sample).

-

Precipitate proteins by adding 300 µL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound I and the internal standard are monitored for quantification.

-

Signaling Pathway Engagement

This compound I exerts its pharmacological effects by modulating key cellular signaling pathways. Understanding these interactions is vital for elucidating its mechanism of action and identifying potential biomarkers of its activity.

Experimental Workflow for Pharmacokinetic Studies

Caption: Workflow for a typical pharmacokinetic study of this compound I in rats.

Inhibition of the HIF-1α Signaling Pathway

This compound I has been shown to inhibit the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a critical regulator of cellular adaptation to low oxygen levels and a key player in tumor progression. DHTS achieves this by suppressing the synthesis of the HIF-1α protein. This inhibition is mediated through the downregulation of two key signaling cascades: the mTOR/p70S6K/4E-BP1 pathway and the MEK/ERK pathway.

Caption: this compound I inhibits HIF-1α protein synthesis via the mTOR and MEK/ERK pathways.

Modulation of the EGFR Signaling Pathway

Emerging evidence suggests that this compound I can also target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell proliferation, survival, and differentiation. DHTS has been shown to inhibit the phosphorylation of EGFR, thereby attenuating the activation of its downstream effectors, including the PI3K/AKT and STAT3 pathways.

Caption: this compound I inhibits the EGFR signaling pathway and its downstream effectors.

Conclusion

This compound I exhibits interesting pharmacokinetic properties, with its bioavailability being significantly enhanced when administered as part of a whole herbal extract. This highlights the importance of considering formulation and the potential for synergistic interactions with other phytochemicals in the development of DHTS-based therapeutics. The detailed experimental protocols provided in this guide offer a framework for conducting robust preclinical pharmacokinetic studies. Furthermore, the elucidation of its inhibitory effects on critical signaling pathways such as HIF-1α and EGFR provides a molecular basis for its observed pharmacological activities and opens avenues for further investigation into its therapeutic potential in a range of diseases. Continued research into the metabolism, distribution, and target engagement of this compound I will be essential for its successful translation into the clinical setting.

References

Dihydrotanshinone Extraction from Salvia miltiorrhiza: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza Bunge, also known as Danshen, is a perennial plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] The therapeutic effects of Salvia miltiorrhiza are attributed to its bioactive components, which are primarily classified into two groups: hydrophilic phenolic acids and lipophilic diterpenoid quinones known as tanshinones.[3][4] Dihydrotanshinone I is a prominent lipophilic compound belonging to the abietane (B96969) diterpenoids found in the roots of Salvia miltiorrhiza.[5][6] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] This technical guide provides a comprehensive overview of the extraction of this compound from Salvia miltiorrhiza, focusing on various methodologies, experimental protocols, and the underlying biological pathways.

Physicochemical Properties of this compound I

A thorough understanding of the physicochemical properties of this compound I is crucial for optimizing extraction and purification processes.

| Property | Value | Reference |

| Chemical Formula | C18H14O3 | [6] |

| Molar Mass | 278.307 g·mol−1 | [6] |

| Appearance | Red powder | [6][7] |

| Melting Point | 214.0 to 218.0 °C | [8] |

| Boiling Point | 479.2 °C | [6] |

| Density | 1.32 g/cm3 | [6] |

| Solubility in water | 12.9 mg/L (estimated) | [6] |

| Solubility in ethanol (B145695) | 1 mg/mL | [6][7] |

Extraction Methodologies

Several techniques have been developed for the extraction of tanshinones, including this compound, from Salvia miltiorrhiza. The choice of method depends on factors such as extraction efficiency, solvent toxicity, cost, and environmental impact.

Conventional Solvent Extraction

Traditional methods often involve the use of organic solvents. A common approach includes reflux extraction with polar solvents.[3] For instance, a 95% alcohol extract of Danshen is used as a starting material for further purification.[9]

Cloud Point Extraction (CPE)

CPE is a green and efficient method that utilizes the phase-separation behavior of surfactants in aqueous solutions.[10] This technique minimizes the use of organic solvents, making it an environmentally friendly alternative.[10]

Supercritical Fluid Extraction (SFE)

SFE, particularly using carbon dioxide (CO2), is a green technology that offers high selectivity and efficiency.[11][12][13] The solvating power of the supercritical fluid can be tuned by adjusting pressure and temperature.[13]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the mechanical effects of acoustic cavitation to enhance mass transfer and accelerate the extraction process.[14][15] It is often associated with reduced extraction times and lower solvent consumption.[14]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[16] This method is known for its high efficiency and reduced extraction time and solvent use.[16]

Quantitative Data on Extraction Methods

The following tables summarize the quantitative data from various studies on the extraction of this compound and other tanshinones from Salvia miltiorrhiza.

Table 1: Cloud Point Extraction (CPE) of Tanshinones

| Parameter | Optimal Condition | Outcome | Reference |

| Solid-to-Liquid Ratio | 1 g sample / 20 mL solvent | - | [3][10] |

| Lecithin (B1663433) Concentration | 3% (w/v) | - | [3][10] |

| NaCl Concentration | 2% (w/v) | - | [3][10] |

| pH | 6 | - | [3][10] |

| Equilibrium Temperature | 25 ± 2 °C (Room Temperature) | - | [3][10] |

| This compound I Yield | 4.55% increase compared to water extraction | - | [3][10] |

Table 2: Supercritical CO2 Fluid Extraction of Tanshinones

| Parameter | Optimal Condition | Yield | Reference |

| Method 1 | |||

| Extraction Pressure | 30 MPa | - | [17] |

| Extraction Temperature | 40 °C | - | [17] |

| Entrainer (Ethanol) | 10% | High content of tanshinones | [17] |

| Method 2 (with Peanut Oil Modifier) | |||

| Flow Rate | 3.23 L/min | - | [18] |

| Modifier Concentration | 52.21% | - | [18] |

| Pressure | 38.50 MPa | - | [18] |

| This compound Yield | - | 1.472 mg/g | [18] |

Table 3: Ultrasound-Assisted Extraction (UAE) of Tanshinone IIA

| Parameter | Optimal Condition | Yield of Tanshinone IIA | Reference |

| Solvent | 85% Ethanol | 0.388% | [14] |

| Solid-to-Liquid Ratio | 1:10 | - | [14] |

| Extraction Time | 30 min (4 times) | - | [14] |

| Ultrasonic Frequency | 40 kHz | - | [14] |

| Temperature | Room Temperature | - | [14] |

Table 4: Ionic Liquid-Based Ultrahigh Pressure Extraction of Tanshinones

| Compound | Yield (mg/g) | Reference |

| This compound | 4.06 | [19] |

| Cryptotanshinone (B1669641) | 9.30 | [19] |

| Tanshinone I | 20.3 | [19] |

| Tanshinone IIA | 37.4 | [19] |

| Miltirone | 0.593 | [19] |

Experimental Protocols

Protocol 1: Cloud Point Extraction (CPE)

-

Sample Preparation: Salvia miltiorrhiza samples are dried at 55 °C and ground into a fine powder. The powder is stored at 4 °C until use.[10]

-

Extraction: 1 g of the powdered sample is mixed with 20 mL of an aqueous solution containing 3% (w/v) lecithin and 2% (w/v) NaCl at pH 6.[3][10]

-

Ultrasonication: The mixture is subjected to ultrasonic-assisted extraction (UAE) for 40 minutes at room temperature (25 ± 2 °C).[10]

-

Phase Separation: The solution is allowed to stand to achieve phase separation into a surfactant-rich phase (coacervate) and an aqueous phase.

-

Analysis: The tanshinone content in the surfactant-rich phase is analyzed by High-Performance Liquid Chromatography (HPLC).[10]

Protocol 2: Supercritical CO2 Fluid Extraction (SFE)

-

Sample Preparation: Dried and powdered Salvia miltiorrhiza root is used.

-

Extraction: The powdered sample is placed in the extraction vessel of an SFE system.

-

Parameter Settings: The system is set to the optimal conditions: extraction pressure of 30 MPa, extraction temperature of 40 °C, and an entrainer (e.g., 10% ethanol) is added.[17]

-

Separation: The supercritical fluid containing the extracted tanshinones is passed through a separator where the pressure and/or temperature are changed to precipitate the extract.

-

Collection and Analysis: The collected extract is then analyzed for its tanshinone content using HPLC.[17]

Protocol 3: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Dried and powdered Salvia miltiorrhiza is used.

-

Extraction: The sample is mixed with 85% ethanol at a solid-liquid ratio of 1:10.[14]

-

Ultrasonication: The mixture is subjected to ultrasonic irradiation at a frequency of 40 kHz for 30 minutes at room temperature. This process is repeated four times.[14]

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated to obtain the crude extract.

-

Analysis: The content of tanshinones in the extract is determined by HPLC.[14]

HPLC Analysis of Tanshinones

-

System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., YMC-Pack ODS-AM, 250 mm × 4.6 mm, 5 μm) is commonly employed.[10]

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents: (A) 0.8% (v/v) acetic acid in water and (B) 0.8% (v/v) acetic acid in acetonitrile.[10]

-

Flow Rate: A flow rate of 1.0 mL/min is maintained.[10]

-

Detection: The eluent is monitored at specific wavelengths, for example, 243 nm for this compound and tanshinone I, and 265 nm for cryptotanshinone and tanshinone IIA.[20]

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of tanshinones, including this compound, in Salvia miltiorrhiza is a complex process that occurs through the methylerythritol phosphate (B84403) (MEP) pathway.[1][2][4][21]

Caption: Biosynthesis pathway of this compound I in Salvia miltiorrhiza.

General Extraction and Purification Workflow

The following diagram illustrates a typical workflow for the extraction and purification of this compound from Salvia miltiorrhiza.

Caption: General workflow for this compound I extraction and purification.

Signaling Pathways Modulated by this compound I

This compound I has been shown to exert its biological effects by modulating several key signaling pathways.

1. AMPK/Akt/mTOR and MAPK Signaling Pathways

This compound I can induce cell cycle arrest and inhibit proliferation in cancer cells by regulating the AMPK/Akt/mTOR and MAPK signaling pathways.[5]

Caption: this compound I regulation of AMPK/Akt/mTOR and MAPK pathways.

2. Keap1-Nrf2 Signaling Pathway

This compound I can inhibit the growth of certain cancer cells by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation.[22]

Caption: this compound I targets the Keap1-Nrf2 signaling pathway.

3. JAK2/STAT3 Signaling Pathway

This compound has been reported to inhibit hepatocellular carcinoma by suppressing the JAK2/STAT3 pathway.[23]

References

- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound I - Wikipedia [en.wikipedia.org]

- 7. This compound I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound I | CAS#:87205-99-0 | Chemsrc [chemsrc.com]

- 9. Simultaneous purification of this compound, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rjptonline.org [rjptonline.org]

- 12. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]

- 13. tsijournals.com [tsijournals.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Green and Efficient Ultrasonic-Assisted Extraction of Bioactive Components from Salvia miltiorrhiza by Natural Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microwave-assisted extraction with water for fast extraction and simultaneous RP-HPLC determination of phenolic acids in radix Salviae Miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Study on uniform-design for optimizing supercritical-CO2 fluid extraction technique of tanshinones in radix salviae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Transcriptome Analysis of Medicinal Plant Salvia miltiorrhiza and Identification of Genes Related to Tanshinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | this compound Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]

Dihydrotanshinone I: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I (DHTS), a lipophilic abietane (B96969) diterpenoid extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of DHTS, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-inflammatory Action

This compound I exerts its anti-inflammatory effects through the modulation of several key signaling pathways and inflammatory processes. The primary mechanisms include the inhibition of the NLRP3 inflammasome, suppression of the NF-κB signaling cascade, and attenuation of the MAPK pathway.

Inhibition of the NLRP3 Inflammasome

The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[4][5] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[1][4]

This compound I has been identified as a specific inhibitor of the NLRP3 inflammasome.[1][4][6] It effectively blocks both the canonical and non-canonical activation of the NLRP3 inflammasome without affecting other inflammasomes like AIM2 and NLRC4.[1][4] The inhibitory action of DHTS on the NLRP3 inflammasome is achieved by suppressing the oligomerization of the adaptor protein ASC, a crucial step in inflammasome assembly.[1][4] Furthermore, studies have shown that DHTS can reduce mitochondrial reactive oxygen species (mtROS) production, which is a key upstream event for NLRP3 activation.[7]

Suppression of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] The canonical NF-κB pathway is activated by various inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[8][9]

This compound I has been shown to potently inhibit the NF-κB signaling pathway.[2][8] It blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which is essential for the activation and nuclear translocation of the NF-κB p65 subunit.[8] By preventing the nuclear translocation of p65, DHTS effectively suppresses the transcription of NF-κB target genes, including those encoding for TNF-α, IL-6, and monocyte chemoattractant protein-1 (MCP-1).[8] Some evidence suggests that DHTS may exert this effect by blocking the dimerization of Toll-like receptor 4 (TLR4), an upstream receptor for LPS, thereby inhibiting the recruitment of the adaptor protein MyD88 and the subsequent activation of the NF-κB cascade.[9][10][11]

Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are centrally involved in regulating inflammatory responses.[8][12] Activation of these pathways leads to the expression of various inflammatory mediators.

This compound I has been demonstrated to interfere with the MAPK pathway.[8][12] It can suppress the phosphorylation of ERK1/2 and p38 MAPK, thereby inhibiting the downstream signaling events that contribute to inflammation.[8][12] The inhibition of the MAPK pathway by DHTS contributes to the reduced expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound I has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound I

| Cell Line | Stimulus | DHTS Concentration | Target | Inhibition/Reduction | Reference |

| BMDMs | LPS + Nigericin | 2.5, 5, 10 µM | IL-1β Secretion | Dose-dependent decrease | [1] |

| BMDMs | LPS + Nigericin | 2.5, 5, 10 µM | Caspase-1 Activity | Dose-dependent decrease | [1] |

| RAW264.7 | LPS | Not specified | TNF-α, IL-6, IL-1β | Significant decrease | [9] |

| THP-1 | LPS | Not specified | TNF-α, IL-6, IL-1β | Significant decrease | [9] |

| RAW264.7 | LPS | Not specified | COX-2, iNOS expression | Altered expression | [9] |

| RAW264.7 | LPS | Not specified | NO generation | Reduced | [9] |

| HeLa | TNF-α | Not specified | NF-κB target genes (TNF-α, IL-6, MCP-1) | Prevented expression | [8] |

| HT29 | LPS + Z-VAD | Not specified | iNOS, COX-2 expression | Suppressed | [13] |

Table 2: In Vivo Anti-inflammatory Effects of this compound I

| Animal Model | Disease Model | DHTS Dosage | Key Findings | Reference |

| C57BL/6 Mice | LPS-induced septic shock | 40 mg/kg | Increased survival rate; Decreased serum and peritoneal IL-1β and TNF-α | [1][14] |

| Mice | DSS-induced ulcerative colitis | 10, 25 mg/kg | Alleviated body weight loss, disease activity index, and colon tissue damage; Decreased serum TNF-α, IL-1β, IL-6 | [13] |

| Rats | Spinal cord injury | Not specified | Reduced TNF-α, IL-6, and IL-1β in serum and spinal cord | [2] |

| Mice | Crystalline silica-induced pulmonary inflammation | Not specified | Attenuated lung inflammation | [1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound I.

Cell Culture and Treatment

-

Cell Lines: Bone marrow-derived macrophages (BMDMs) from mice, human monocytic THP-1 cells, and murine macrophage RAW264.7 cells are commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

For priming (e.g., in NLRP3 inflammasome activation assays), cells are treated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours).

-

Cells are then pre-treated with various concentrations of this compound I or vehicle (DMSO) for a designated time (e.g., 1 hour).

-

Finally, cells are stimulated with an inflammatory agonist such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for a short duration (e.g., 30-60 minutes) to induce the inflammatory response.

-

Animal Models of Inflammation

-

LPS-induced Septic Shock:

-

Mice (e.g., C57BL/6) are intraperitoneally (i.p.) injected with this compound I (e.g., 40 mg/kg) or vehicle.

-

After a specific time (e.g., 1 hour), a lethal dose of LPS (e.g., 20 mg/kg) is administered i.p.

-

Survival is monitored over a period of time (e.g., 72 hours).

-

In separate cohorts, serum and peritoneal lavage fluid are collected at an earlier time point (e.g., 4 hours post-LPS) for cytokine analysis.[1][14]

-

-

DSS-induced Colitis:

-

Ulcerative colitis is induced in mice by administering dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for a set period (e.g., 7 days).

-

This compound I (e.g., 10 or 25 mg/kg) is administered daily via oral gavage.

-

Body weight, disease activity index (DAI), and colon length are monitored.

-

At the end of the experiment, colon tissues are collected for histological analysis and measurement of inflammatory markers.[13]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is used to quantify the concentration of cytokines (e.g., IL-1β, TNF-α, IL-6) in cell culture supernatants or biological fluids.

-

Procedure:

-

96-well plates are coated with a capture antibody specific for the cytokine of interest.

-

Samples and standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, and the resulting color change is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.

-

Western Blotting

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., NLRP3, caspase-1, p-p65, p-ERK).

-

Procedure:

-

Cell or tissue lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by size using SDS-PAGE.

-

Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with a primary antibody specific to the target protein.

-

A secondary antibody conjugated to an enzyme is added.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound I is a promising natural compound with multifaceted anti-inflammatory properties. Its ability to specifically target key inflammatory pathways, including the NLRP3 inflammasome, NF-κB, and MAPK signaling cascades, underscores its therapeutic potential for a variety of inflammatory conditions. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound I as a novel anti-inflammatory agent. Future investigations should focus on elucidating its detailed molecular interactions, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in clinical settings.

References

- 1. This compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound I Alleviates Spinal Cord Injury via Suppressing Inflammatory Response, Oxidative Stress and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological activities of this compound I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tanshinones inhibit NLRP3 inflammasome activation by alleviating mitochondrial damage to protect against septic and gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of TNF-α-induced NF-κB signaling pathway and anti-cancer therapeutic response of this compound I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound exhibits an anti-inflammatory effect in vitro and in vivo through blocking TLR4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound I, a natural product, ameliorates DSS-induced experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo [frontiersin.org]

Dihydrotanshinone: A Selective CYP17A1 Lyase Inhibitor for Androgen-Dependent Pathologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrotanshinone (DT), a natural product isolated from Salvia miltiorrhiza (Danshen), has emerged as a potent and selective inhibitor of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1). This enzyme is a critical juncture in the androgen biosynthesis pathway, and its dysregulation is implicated in various hyperandrogenic disorders, most notably castration-resistant prostate cancer (CRPC). Unlike the non-selective inhibitor abiraterone (B193195), which blocks both the essential 17α-hydroxylase and the androgen-producing 17,20-lyase functions of CYP17A1, this compound exhibits remarkable selectivity for the latter. This targeted inhibition promises a more favorable side-effect profile by sparing glucocorticoid synthesis. This technical guide provides a comprehensive overview of this compound as a CYP17A1 lyase inhibitor, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development in this promising area.

Introduction to CYP17A1 and Androgen Synthesis

Cytochrome P450 17A1 is a dual-function enzyme located in the endoplasmic reticulum that plays a pivotal role in the steroidogenesis pathway.[1] Its two key activities are:

-

17α-hydroxylase activity: This function is essential for the production of glucocorticoids, such as cortisol. It catalyzes the addition of a hydroxyl group to pregnenolone (B344588) and progesterone (B1679170).[1]

-

17,20-lyase activity: This activity is responsible for the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into the androgen precursors dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively.[1]

In pathologies like CRPC, tumor cells can synthesize their own androgens, driving disease progression. Therefore, inhibiting the 17,20-lyase activity of CYP17A1 is a validated therapeutic strategy.[2]

This compound as a Selective CYP17A1 Lyase Inhibitor

This compound has been identified as a potent and selective natural product-based inhibitor of CYP17A1's 17,20-lyase activity.[3] Studies have shown that at a concentration of 10 µM, this compound inhibits 17,20-lyase activity by 56.6% while leaving over 93% of the 17α-hydroxylase activity intact.[3] This translates to a lyase/hydroxylase selectivity index of 8.67, which is significantly superior to that of the non-selective inhibitor abiraterone (0.73).[3]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of this compound and abiraterone.

Table 1: Inhibitory Activity against CYP17A1

| Compound | Target Activity | Concentration | % Inhibition | IC50 | Selectivity Index (Lyase/Hydroxylase) | Reference |

| This compound | 17,20-Lyase | 10 µM | 56.6% | Not Reported | 8.67 | [3] |

| 17α-Hydroxylase | 10 µM | <7% | Not Reported | [3] | ||

| Abiraterone | 17,20-Lyase | - | - | 15 nM | 0.73 | [3] |

| 17α-Hydroxylase | - | - | 2.5 nM |

Table 2: Off-Target Inhibition

| Compound | Off-Target Enzyme | % Inhibition (at 10 µM) | Reference |

| This compound | CYP21A2 | 14.9% | [3] |

| Abiraterone | CYP21A2 | 29.8% | [3] |

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MDA-MB-231 | Breast Cancer | 117.71 µM | [4] |

| 4T1 | Breast Cancer | 6.97 µM | [4] |

| MCF-7 | Breast Cancer | 34.11 µM | [4] |

| SKBR-3 | Breast Cancer | 17.87 µM | [4] |

Signaling Pathways and Experimental Workflows

Androgen Biosynthesis Pathway

The following diagram illustrates the central role of CYP17A1 in the androgen biosynthesis pathway and highlights the specific steps inhibited by this compound.

Caption: Androgen biosynthesis pathway highlighting the dual activities of CYP17A1.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for assessing the efficacy and mechanism of action of a potential CYP17A1 inhibitor like this compound.

Caption: Experimental workflow for the evaluation of a CYP17A1 inhibitor.

Detailed Experimental Protocols

In Vitro CYP17A1 Inhibition Assay

This protocol describes a method for determining the inhibitory activity of this compound on the 17,20-lyase and 17α-hydroxylase functions of CYP17A1 using recombinant human enzymes.

Materials:

-

Recombinant human CYP17A1

-

Recombinant human Cytochrome P450 Reductase (POR)

-

Recombinant human Cytochrome b5

-

17α-hydroxypregnenolone (substrate for lyase activity)

-

Progesterone (substrate for hydroxylase activity)

-

[³H]-17α-hydroxypregnenolone or other suitable labeled substrate

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

This compound and Abiraterone (as a control) dissolved in DMSO

-

Scintillation fluid and counter or appropriate detection system for the chosen assay format

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and a mixture of recombinant CYP17A1, POR, and Cytochrome b5. The optimal molar ratio of these proteins should be empirically determined but a common starting point is 1:2:1 (CYP17A1:POR:b5).

-

Inhibitor Addition: Add varying concentrations of this compound (or abiraterone) to the reaction tubes. Include a vehicle control (DMSO) and a positive control (abiraterone).

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (17α-hydroxypregnenolone for lyase activity or progesterone for hydroxylase activity). If using a radiolabeled substrate, it should be added at this step.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile (B52724) or ethyl acetate).

-

Product Extraction and Analysis: Extract the steroid products from the reaction mixture. Analyze the products using an appropriate method. For radiolabeled substrates, this may involve thin-layer chromatography (TLC) followed by scintillation counting to quantify the conversion of substrate to product. For non-radiolabeled assays, liquid chromatography-mass spectrometry (LC-MS) can be used for product quantification.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable dose-response curve fitting model.

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of prostate cancer cell lines (e.g., LNCaP, PC-3).

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the prostate cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Addition of Reagent: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measurement: If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Western Blot Analysis

This protocol provides a general method for analyzing the protein expression of CYP17A1 and other relevant proteins in the androgen synthesis pathway in response to this compound treatment.

Materials:

-

Prostate cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CYP17A1, anti-androgen receptor, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound presents a compelling profile as a selective CYP17A1 lyase inhibitor. Its ability to preferentially block androgen synthesis while sparing glucocorticoid production offers a significant potential advantage over non-selective inhibitors like abiraterone. The data summarized in this guide underscore its potency and selectivity, providing a strong rationale for its further development.

Future research should focus on:

-

Determining the precise IC50 value of this compound for CYP17A1 lyase inhibition to allow for a more direct comparison with existing drugs.

-

Conducting comprehensive in vivo studies in relevant animal models of prostate cancer to evaluate its efficacy and safety profile.

-